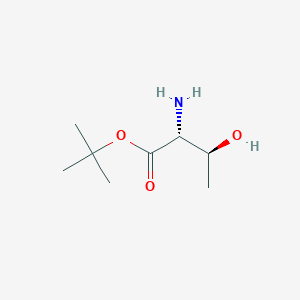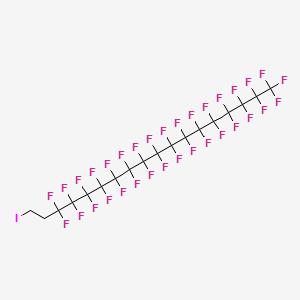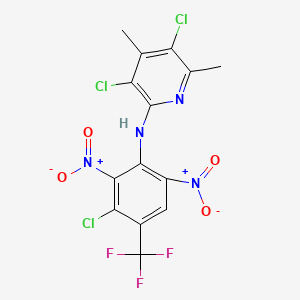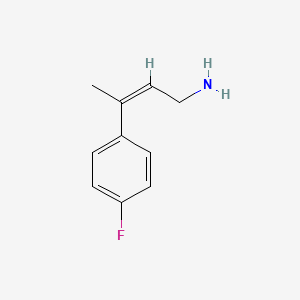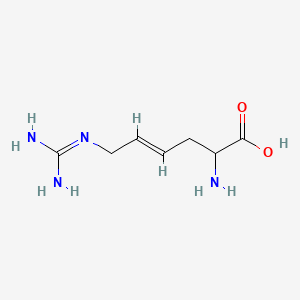
trans-4,5-Dehydro-DL-homoarginine Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4,5-Dehydro-DL-homoarginine Dihydrochloride: is a synthetic amino acid derivative with the molecular formula C7H16Cl2N4O2 and a molecular weight of 259.13 g/mol. This compound is used as a chemical reagent in the synthesis of Lathyrine, a plant amino acid metabolite. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Análisis De Reacciones Químicas
trans-4,5-Dehydro-DL-homoarginine Dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.
Aplicaciones Científicas De Investigación
trans-4,5-Dehydro-DL-homoarginine Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is involved in the study of amino acid metabolism and enzyme interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to natural amino acids.
Industry: It is used in the production of various chemical reagents and intermediates.
Mecanismo De Acción
The mechanism of action of trans-4,5-Dehydro-DL-homoarginine Dihydrochloride involves its interaction with specific molecular targets and pathways As a synthetic amino acid derivative, it can mimic the behavior of natural amino acids and participate in biochemical reactions
Comparación Con Compuestos Similares
trans-4,5-Dehydro-DL-homoarginine Dihydrochloride can be compared with other similar compounds, such as:
L-arginine: A natural amino acid involved in protein synthesis and nitric oxide production.
DL-homoarginine: A synthetic derivative of arginine with similar biochemical properties.
trans-4,5-Dehydro-L-arginine: A related compound with a similar structure but different stereochemistry.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H14N4O2 |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
(E)-2-amino-6-(diaminomethylideneamino)hex-4-enoic acid |
InChI |
InChI=1S/C7H14N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h1-2,5H,3-4,8H2,(H,12,13)(H4,9,10,11)/b2-1+ |
Clave InChI |
ZHSDXYCAWKFHOH-OWOJBTEDSA-N |
SMILES isomérico |
C(/C=C/CN=C(N)N)C(C(=O)O)N |
SMILES canónico |
C(C=CCN=C(N)N)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



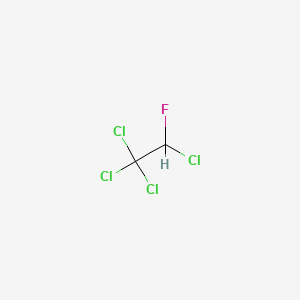
![2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid](/img/structure/B13416169.png)
![S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine](/img/structure/B13416177.png)


![2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide](/img/structure/B13416189.png)
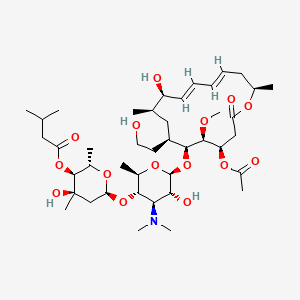
![methyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13416196.png)
